2-Amino-2'-O-(2-propyn-1-yl)adenosine

Catalog No.
S12559391
CAS No.
M.F
C13H16N6O4
M. Wt
320.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2'-O-(2-propyn-1-yl)adenosine

Product Name

2-Amino-2'-O-(2-propyn-1-yl)adenosine

IUPAC Name

5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol

Molecular Formula

C13H16N6O4

Molecular Weight

320.30 g/mol

InChI

InChI=1S/C13H16N6O4/c1-2-3-22-9-8(21)6(4-20)23-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h1,5-6,8-9,12,20-21H,3-4H2,(H4,14,15,17,18)

InChI Key

AGYDCNMIAHDTSH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O

2-Amino-2'-O-(2-propyn-1-yl)adenosine is a modified form of adenosine, an important nucleoside involved in various biochemical processes. This compound features an amino group at the 2-position and a propynyl group attached to the 2'-O position of the ribose sugar moiety. The structural modifications enhance its potential biological activities and interactions with adenosine receptors, which are pivotal in regulating numerous physiological functions.

  • Oxidation: The presence of the amino group allows for oxidation reactions that can modify the nitrogen atom or other functional groups.
  • Reduction: Reduction reactions can alter the triple bond in the propynyl group or other functionalities.
  • Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Substitution reactions may utilize acyl chlorides or sulfonyl chlorides as reagents.

2-Amino-2'-O-(2-propyn-1-yl)adenosine exhibits significant biological activity, particularly as an agonist or antagonist at various adenosine receptors, including A1, A2A, A2B, and A3 subtypes. Research indicates that derivatives with alkynyl substitutions show enhanced affinity for these receptors, particularly the human A2A receptor, which plays a crucial role in neurotransmission and cardiovascular function . This compound's ability to modulate receptor activity positions it as a candidate for therapeutic applications in conditions such as Parkinson's disease and other neurological disorders .

The synthesis of 2-Amino-2'-O-(2-propyn-1-yl)adenosine typically involves several key steps:

  • Starting Material: The synthesis often begins with adenosine or a closely related nucleoside.
  • Functionalization: The amino group is introduced at the 2-position through amination reactions.
  • Alkynylation: The propynyl group is added to the 2'-O position using alkynylation techniques, often involving palladium-catalyzed cross-coupling reactions with terminal alkynes.
  • Purification: The final product is purified using methods such as chromatography to isolate the desired compound from by-products.

The unique structure of 2-Amino-2'-O-(2-propyn-1-yl)adenosine makes it suitable for various applications:

  • Pharmaceutical Development: Its activity at adenosine receptors makes it a potential candidate for drug development targeting neurological disorders and cardiovascular diseases.
  • Research Tool: It can be used in experimental studies to understand adenosine receptor signaling pathways and their implications in health and disease.

Interaction studies have demonstrated that 2-Amino-2'-O-(2-propyn-1-yl)adenosine interacts selectively with different adenosine receptors. For instance, it shows a strong affinity for the human A2A receptor, which is implicated in mediating effects such as vasodilation and neurotransmitter release . These interactions are critical for elucidating its pharmacological profile and potential therapeutic benefits.

Several compounds share structural similarities with 2-Amino-2'-O-(2-propyn-1-yl)adenosine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
9-EthyladenineEthyl group at 9-positionBasic nucleoside structure
8-AlkynyladenosineAlkynyl substitution at 8-positionEnhanced selectivity for A3 receptor
5'-O-(propargyl)adenosinePropargyl group at 5' positionPotential use in click chemistry
2-AlkynyladenosinesAlkynyl substitution at 2-positionImproved binding affinity for A2A receptor

These compounds highlight the versatility of modifications on the adenosine structure, each providing unique properties that can be exploited for specific biological activities.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

320.12330301 g/mol

Monoisotopic Mass

320.12330301 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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